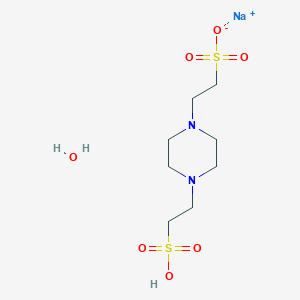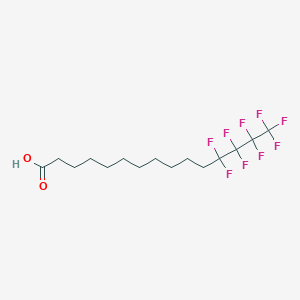
2-Ethenylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylpent-4-enenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of both an ethenyl group and a nitrile group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-Ethenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethenylpent-4-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenenitrile: Similar structure but lacks the ethenyl group.
3-Butenyl cyanide: Similar nitrile group but different carbon chain structure.
But-3-enyl cyanide: Another structural isomer with a different arrangement of carbon atoms.
Uniqueness
2-Ethenylpent-4-enenitrile is unique due to the presence of both an ethenyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
923-52-4 |
|---|---|
Formule moléculaire |
C7H9N |
Poids moléculaire |
107.15 g/mol |
Nom IUPAC |
2-ethenylpent-4-enenitrile |
InChI |
InChI=1S/C7H9N/c1-3-5-7(4-2)6-8/h3-4,7H,1-2,5H2 |
Clé InChI |
QRXYHULBKZQAHD-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
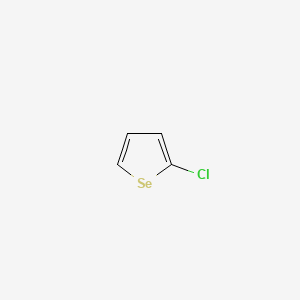
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
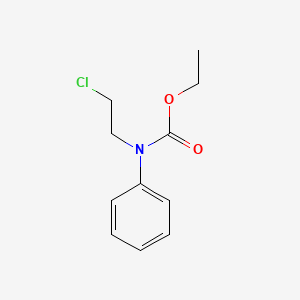

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

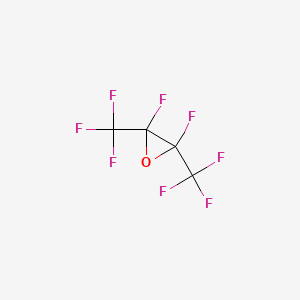
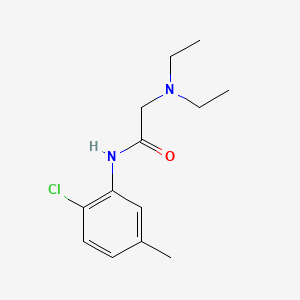

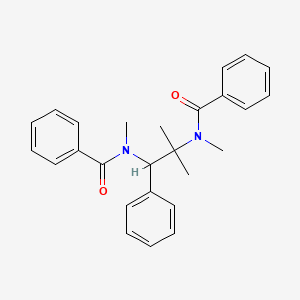
![Benzo[f]quinazoline](/img/structure/B14752245.png)
